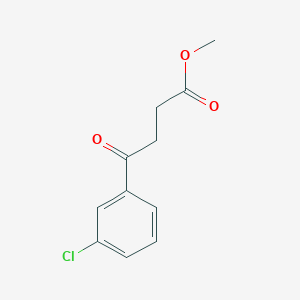
Methyl 4-(3-chlorophenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 4-oxobutyrate backbone, with a 3-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-chlorophenyl)-4-oxobutyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-chlorophenyl)-4-oxobutyric acid+methanolacid catalystMethyl 4-(3-chlorophenyl)-4-oxobutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.
化学反応の分析
Types of Reactions
Methyl 4-(3-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(3-chlorophenyl)-4-oxobutyric acid.
Reduction: Methyl 4-(3-chlorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(3-chlorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(3-chlorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through binding interactions.
類似化合物との比較
Similar Compounds
- Methyl 4-(4-chlorophenyl)-4-oxobutyrate
- Methyl 4-(2-chlorophenyl)-4-oxobutyrate
- Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
Uniqueness
Methyl 4-(3-chlorophenyl)-4-oxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
生物活性
Methyl 4-(3-chlorophenyl)-4-oxobutanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a butanoate structure with a chlorophenyl substituent, contributing to its unique chemical properties. The molecular formula is C11H10ClO3 with a molecular weight of approximately 232.65g/mol.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, this compound has shown selective cytotoxicity against various cancer cell lines. Preliminary studies suggest it may inhibit the proliferation of human lung adenocarcinoma (A549) and melanoma (A375) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
| HeLa | Not tested |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the chlorophenyl group may enhance lipophilicity and metabolic stability, increasing the compound's efficacy.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested on A549 and A375 cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 5.7µM. This study highlights the compound's potential as a lead candidate for further development in cancer therapy.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against common pathogens. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its applicability in developing new antimicrobial agents.
特性
IUPAC Name |
methyl 4-(3-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDGVYJSBNWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














